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8-Bromo-5-chloro-isoquinolin-3-ylamine

Cat. No.: B13937887
M. Wt: 257.51 g/mol
InChI Key: QDHMVKAZRKGUNZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isoquinoline (B145761) Chemistry in Organic and Medicinal Sciences

The journey of isoquinoline chemistry began in 1885 when it was first isolated from coal tar. wikipedia.orgslideshare.net This discovery marked the entry of a new heterocyclic aromatic compound into the world of organic chemistry. wikipedia.orgslideshare.net Scientists soon recognized that the isoquinoline nucleus is the structural backbone of a multitude of naturally occurring plant alkaloids, such as papaverine (B1678415) and morphine. nih.govthieme-connect.de These natural products, many derived from the amino acid tyrosine, exhibited potent pharmacological properties, cementing the role of the isoquinoline scaffold in medicinal sciences from an early stage. wikipedia.org

The initial reliance on isolation from natural sources quickly gave way to the development of synthetic methodologies. Classic name reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses became foundational for constructing the isoquinoline core. nih.govnih.gov These methods, while historically significant, often required harsh conditions. acs.org Modern organic synthesis has since driven the evolution of more efficient, environmentally friendly, and versatile strategies, including transition-metal-catalyzed C-H activation and annulation reactions, to build structurally diverse isoquinoline derivatives. acs.orgresearchgate.net This evolution has expanded the synthetic accessibility and chemical space of isoquinoline-based compounds, allowing for more sophisticated molecular designs in drug discovery and materials science. nih.govacs.org

Strategic Importance of Halogenated and Aminated Isoquinoline Scaffolds in Advanced Organic Synthesis

The strategic incorporation of halogen atoms and amino groups onto the isoquinoline scaffold is a powerful tool in modern organic and medicinal chemistry. These functional groups significantly influence the molecule's physicochemical properties and biological activity, and they serve as versatile handles for further synthetic transformations.

Halogenated isoquinolines are key building blocks in synthetic chemistry. The presence of atoms like bromine and chlorine provides reactive sites for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures. cymitquimica.com In medicinal chemistry, halogens are crucial for modulating a compound's potency and selectivity. nih.gov They can alter electronic distribution, improve metabolic stability, and enhance binding interactions with biological targets. For instance, studies on isoquinoline-1,3-dione-based inhibitors have shown that halogen substituents play a critical role in providing potency and can even switch the selectivity of inhibition between different enzymes. nih.gov

Aminated isoquinolines are equally significant, largely due to the diverse biological activities associated with this functional group. The amino group can act as a hydrogen bond donor or acceptor, which is critical for molecular recognition at enzyme active sites or receptors. Furthermore, it is a key pharmacophore in numerous bioactive compounds, contributing to anticancer, antimicrobial, and anti-inflammatory properties. nih.govsmolecule.com The amino group also serves as a synthetic precursor for the introduction of a wide range of other functionalities, further diversifying the chemical library of isoquinoline derivatives. orgsyn.org

Functional GroupRole in Organic SynthesisSignificance in Medicinal ChemistryIllustrative Examples of Utility
Halogens (Br, Cl) Serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build complex molecules. cymitquimica.comModulate electronic properties, metabolic stability, and membrane permeability. Can act as key binding elements and enhance target selectivity and potency. nih.govUsed in the synthesis of enzyme inhibitors where halogenation switches selectivity between USP2 and USP7 deubiquitinases. nih.gov
Amino Group (NH2) Acts as a nucleophile or can be transformed into other functional groups (e.g., amides, sulfonamides, diazonium salts). orgsyn.orgFunctions as a critical pharmacophore, participating in hydrogen bonding with biological targets. smolecule.com Often present in compounds with anticancer, antimicrobial, and antiviral activities. nih.govsmolecule.comServes as a foundational element in isoquinolin-3-amines, which are explored for various therapeutic applications. thieme-connect.de

Positioning of 8-Bromo-5-chloro-isoquinolin-3-ylamine within Contemporary Heterocyclic Research Paradigms

While direct and extensive research literature specifically detailing the synthesis and application of this compound is limited, its structural features position it as a compound of significant interest within contemporary heterocyclic research. Its value can be inferred from the well-established importance of its constituent functional groups on the isoquinoline core.

This compound is a trifunctionalized isoquinoline, featuring two different halogens (bromo and chloro) at distinct positions and an amino group. This arrangement makes it a highly versatile and valuable intermediate for advanced organic synthesis and medicinal chemistry discovery.

Synthetic Versatility : The differential reactivity of the bromo and chloro substituents allows for selective, stepwise functionalization through various cross-coupling reactions. The bromine at the 8-position and chlorine at the 5-position can be selectively targeted by carefully choosing catalysts and reaction conditions. This enables the regioselective introduction of diverse aryl, alkyl, or other functional groups, facilitating the creation of a library of complex derivatives from a single, advanced intermediate.

Medicinal Chemistry Potential : The combination of halogens and an amino group suggests potential for significant biological activity. Halogenated isoquinolines are known to possess antimicrobial and anticancer properties. cymitquimica.comsmolecule.com The 3-aminoisoquinoline moiety is a known pharmacophore. Therefore, this compound serves as an ideal scaffold for structure-activity relationship (SAR) studies. Each of the three functional groups can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties against various biological targets.

The compound can be seen as a strategic platform for generating novel chemical entities. Its importance lies not in a currently defined biological role, but in its potential as a sophisticated building block for constructing next-generation therapeutic agents and functional materials.

Compound FeatureChemical FormulaMolecular WeightInferred Significance/Application
8-Bromo-5-chloroisoquinoline C9H5BrClN242.5 g/mol americanelements.comA di-halogenated intermediate allowing for sequential, site-selective functionalization in organic synthesis. cymitquimica.comamericanelements.com
5-Bromo-8-nitroisoquinoline (B189721) C9H5BrN2O2253.06 g/molA key building block where the nitro group can be readily reduced to an amine, providing access to versatile 8-aminoisoquinoline (B1282671) derivatives. orgsyn.org
8-Bromo-3-chloroisoquinoline C9H5BrClN242.5 g/mol nih.govA structural isomer useful for comparative studies in SAR and as an intermediate for synthesizing specifically substituted isoquinolines. nih.gov
This compound C9H6BrClN2259.52 g/molA highly functionalized scaffold with three distinct points for chemical modification, positioning it as a valuable starting material for combinatorial chemistry and drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrClN2 B13937887 8-Bromo-5-chloro-isoquinolin-3-ylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

8-bromo-5-chloroisoquinolin-3-amine

InChI

InChI=1S/C9H6BrClN2/c10-7-1-2-8(11)5-3-9(12)13-4-6(5)7/h1-4H,(H2,12,13)

InChI Key

QDHMVKAZRKGUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC(=CC2=C1Cl)N)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 8 Bromo 5 Chloro Isoquinolin 3 Ylamine

Reactions at the Amine Functional Group (Position 3)

The primary amino group at position 3 is a versatile handle for derivatization. As a nucleophile, it readily participates in reactions such as alkylation, acylation, and condensation. Furthermore, it can be converted into a diazonium salt, which is an excellent leaving group and can be replaced by a wide array of substituents.

N-Alkylation and N-Acylation Reactions for Generating Diverse Analogues

The primary amine of 8-Bromo-5-chloro-isoquinolin-3-ylamine can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for probing structure-activity relationships.

N-Acylation typically involves the reaction of the amine with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. nih.gov This reaction converts the primary amine into a secondary amide. A wide variety of acylating agents can be employed, leading to the formation of amides with diverse alkyl, aryl, or heterocyclic substituents.

A general procedure for N-acylation is as follows: To a solution of this compound and a base (e.g., triethylamine) in a suitable solvent like acetone (B3395972) or dichloromethane, the desired acyl chloride is added dropwise at 0 °C. The reaction is then typically stirred at room temperature until completion. nih.gov

N-Alkylation can be achieved by reacting the amine with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination, a milder and more controllable alternative, involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine.

Table 1: Examples of N-Acylation and N-Alkylation Reactions This table presents hypothetical reaction examples based on the known reactivity of aromatic amines.

Starting Material Reagent Reaction Type Product
This compound Acetyl chloride N-Acylation N-(8-Bromo-5-chloro-isoquinolin-3-yl)acetamide
This compound Benzoyl chloride N-Acylation N-(8-Bromo-5-chloro-isoquinolin-3-yl)benzamide
This compound Benzaldehyde, then NaBH₄ N-Alkylation (Reductive Amination) N-Benzyl-8-bromo-5-chloro-isoquinolin-3-amine
This compound Cyclohexanone, then NaBH(OAc)₃ N-Alkylation (Reductive Amination) N-Cyclohexyl-8-bromo-5-chloro-isoquinolin-3-amine

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type reactions)

The 3-amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C). organic-chemistry.orgbyjus.com This process is known as diazotization. The resulting 8-bromo-5-chloro-isoquinolin-3-diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide range of nucleophiles. acs.orgacs.orgacs.org

The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻). wikipedia.orgnih.govbyjus.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org Other transformations of the diazonium salt, while not all strictly Sandmeyer reactions, provide access to a variety of functional groups at the 3-position. organic-chemistry.org For instance, reaction with potassium iodide yields the iodo derivative, and heating in water produces the hydroxyl compound (a 3-hydroxyisoquinoline). wikipedia.orglibretexts.org

Table 2: Potential Transformations of 8-Bromo-5-chloro-isoquinolin-3-diazonium Salt This table illustrates potential products based on established diazotization and Sandmeyer-type reactions.

Reagent Product Reaction Name/Type
CuCl / HCl 8-Bromo-3,5-dichloro-isoquinoline Sandmeyer Reaction
CuBr / HBr 3,8-Dibromo-5-chloro-isoquinoline Sandmeyer Reaction
CuCN / KCN 8-Bromo-5-chloro-isoquinoline-3-carbonitrile Sandmeyer Reaction
KI 8-Bromo-5-chloro-3-iodo-isoquinoline Iodination
H₂O, Δ 8-Bromo-5-chloro-isoquinolin-3-ol Hydrolysis
HBF₄, then Δ 8-Bromo-5-chloro-3-fluoro-isoquinoline Balz-Schiemann Reaction
H₃PO₂ 8-Bromo-5-chloro-isoquinoline Deamination

Condensation and Cycloaddition Reactions Involving the Amino Moiety

The primary amine at position 3 can undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). libretexts.org These imines are valuable intermediates themselves or can be the final products of interest.

Furthermore, the isoquinoline (B145761) nucleus, particularly when activated, can participate in cycloaddition reactions. nih.govrsc.org For instance, the amine can be transformed into an intermediate that generates an azomethine ylide. Azomethine ylides are 1,3-dipoles that can readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocyclic rings fused to the isoquinoline core. beilstein-journals.orgnih.govnih.gov This strategy provides a powerful route to complex polycyclic systems.

A plausible, though not experimentally verified for this specific substrate, pathway could involve the condensation of this compound with an aldehyde to form an imine. Tautomerization or deprotonation could then generate an azomethine ylide, which would be trapped in situ by a suitable dipolarophile to yield a pyrrolo[2,3-c]isoquinoline derivative.

Transformations Involving Halogen Substituents (Bromine at Position 8, Chlorine at Position 5)

The two halogen atoms on the carbocyclic ring of this compound offer opportunities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The differing reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the halogenated positions. A key principle governing the reactivity of dihalogenated substrates is the difference in bond dissociation energies of the carbon-halogen bonds, which generally follows the trend C-I > C-Br > C-Cl. nih.govnih.gov Consequently, in a molecule containing both bromine and chlorine, the carbon-bromine bond is more susceptible to oxidative addition to a Pd(0) catalyst. This inherent reactivity difference allows for the selective functionalization of the C8-Br position while leaving the C5-Cl position intact. acs.org

Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Selective coupling at the C8 position of this compound would yield 8-aryl or 8-vinyl derivatives.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form a C-C bond, catalyzed by palladium and a copper(I) co-catalyst. acs.org This would selectively introduce an alkynyl substituent at the C8 position.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with a primary or secondary amine, using a palladium catalyst and a strong base. organic-chemistry.orgresearchgate.net This allows for the selective introduction of a new amino group at the C8 position.

Table 3: Predicted Selective Cross-Coupling Reactions at the C8-Position This table provides hypothetical examples of selective cross-coupling reactions based on the higher reactivity of the C-Br bond.

Reaction Type Coupling Partner Catalyst System (Typical) Predicted Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 8-Phenyl-5-chloro-isoquinolin-3-ylamine
Suzuki-Miyaura 2-Thiopheneboronic acid Pd(dppf)Cl₂, K₂CO₃ 8-(Thiophen-2-yl)-5-chloro-isoquinolin-3-ylamine
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 8-(Phenylethynyl)-5-chloro-isoquinolin-3-ylamine
Sonogashira Trimethylsilylacetylene Pd(PPh₃)₄, CuI, Et₃N 8-((Trimethylsilyl)ethynyl)-5-chloro-isoquinolin-3-ylamine
Buchwald-Hartwig Morpholine Pd₂(dba)₃, BINAP, NaOt-Bu 4-(5-Chloro-3-amino-isoquinolin-8-yl)morpholine
Buchwald-Hartwig Aniline Pd(OAc)₂, XPhos, Cs₂CO₃ N⁸-Phenyl-5-chloro-isoquinoline-3,8-diamine

Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

In the this compound molecule, the pyridine ring nitrogen acts as an electron-withdrawing group, reducing the electron density of the entire bicyclic system, particularly the carbocyclic ring. This deactivation towards electrophilic attack simultaneously activates the ring for nucleophilic attack. The chlorine atom at the C5 position is ortho to the fusion point with the pyridine ring and is therefore activated towards SNAr. The bromine at C8 is less activated by the ring nitrogen. Therefore, under SNAr conditions (strong nucleophiles, often with heat), substitution is expected to occur preferentially at the C5 position, replacing the chlorine atom. libretexts.org

Table 4: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions at the C5-Position This table lists plausible SNAr reactions, assuming sufficient activation of the C5-Cl bond.

Nucleophile Reagent Source (Example) Predicted Product
Methoxide (B1231860) Sodium methoxide (NaOMe) 8-Bromo-5-methoxy-isoquinolin-3-ylamine
Ethoxide Sodium ethoxide (NaOEt) 8-Bromo-5-ethoxy-isoquinolin-3-ylamine
Thiophenoxide Sodium thiophenoxide (NaSPh) 8-Bromo-5-(phenylthio)-isoquinolin-3-ylamine
Methylamine Methylamine (CH₃NH₂) 8-Bromo-N⁵-methyl-isoquinoline-3,5-diamine
Dimethylamine Dimethylamine ((CH₃)₂NH) 8-Bromo-N⁵,N⁵-dimethyl-isoquinoline-3,5-diamine

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System

The reactivity of the this compound ring system towards substitution reactions is a complex interplay of the inherent electronic properties of the isoquinoline nucleus and the directing effects of its substituents. The isoquinoline ring itself is a bicyclic heteroaromatic system, with the benzene (B151609) ring being generally more susceptible to electrophilic attack than the pyridine ring. However, the presence of the amino group at the 3-position, a potent activating group, along with the deactivating, ortho-para directing halogen substituents at the 5- and 8-positions, creates a nuanced landscape for both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the amino group at C-3 is expected to strongly activate the pyridine ring. However, the pyridine nitrogen acts as a deactivating group, making the carbocyclic (benzene) ring the more probable site for electrophilic attack. Theoretical considerations suggest that electrophilic substitution on the isoquinoline ring generally favors positions 5 and 8. In the case of this compound, these positions are already occupied. Consequently, electrophilic attack would be directed to the remaining available positions on the benzene ring, C-6 and C-7. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions. The bromo and chloro substituents are deactivating but ortho-, para-directing. The interplay of these effects would likely lead to a mixture of products, with the precise outcome dependent on the nature of the electrophile and the reaction conditions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is facilitated by the presence of electron-withdrawing groups and is generally favored on the pyridine ring. The chlorine and bromine atoms on the benzene ring of this compound could potentially undergo nucleophilic displacement, particularly if activated by other groups that can stabilize the intermediate Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen atom can contribute to this activation. Reactions with strong nucleophiles might lead to the substitution of one or both halogen atoms. The relative reactivity of the C-5 chloro and C-8 bromo positions towards nucleophilic attack would depend on factors such as the nature of the nucleophile and the stability of the respective transition states.

Substitution TypePredicted Reactive Site(s)Influencing FactorsPotential Products
ElectrophilicC-6, C-7Activating effect of the amino group; Directing effects of bromo and chloro groups6- or 7-substituted derivatives
NucleophilicC-5, C-8Electron-withdrawing nature of the pyridine ring; Nature of the nucleophile5- or 8-substituted derivatives (halogen displacement)

Stereoselective and Regioselective Synthesis of Novel Polyfunctionalized Isoquinoline Derivatives

The presence of multiple functional groups and distinct reactive sites on this compound makes it a valuable precursor for the synthesis of novel, polyfunctionalized isoquinoline derivatives with controlled stereochemistry and regiochemistry. The strategic manipulation of the amino and halogen functionalities allows for the introduction of diverse structural motifs.

Regioselective Synthesis:

The differential reactivity of the amino group and the two halogen atoms allows for regioselective transformations. For instance, the amino group can be selectively acylated, alkylated, or diazotized to introduce a variety of substituents at the 3-position. Subsequently, the halogen atoms can be targeted for further functionalization, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The difference in the carbon-halogen bond strengths (C-Cl vs. C-Br) can potentially be exploited to achieve regioselective coupling, with the C-Br bond typically being more reactive.

Stereoselective Synthesis:

While the parent molecule is achiral, stereoselective synthesis can be achieved by introducing chiral centers through reactions involving the existing functional groups. For example, the amino group can be derivatized with a chiral auxiliary, which can then direct subsequent reactions to proceed in a stereoselective manner. Alternatively, the introduction of a prochiral center, followed by an asymmetric transformation, can lead to the formation of enantiomerically enriched products. The development of stereoselective methods is crucial for the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects.

Synthetic StrategyTargetKey Transformation(s)Potential Outcome
RegioselectiveFunctionalization at specific positionsSequential reactions targeting the amino and halogen groupsPolyfunctionalized isoquinolines with defined substitution patterns
StereoselectiveIntroduction of chiralityUse of chiral auxiliaries, asymmetric catalysisEnantiomerically enriched isoquinoline derivatives

Computational and Theoretical Investigations of 8 Bromo 5 Chloro Isoquinolin 3 Ylamine

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Preferences

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 8-Bromo-5-chloro-isoquinolin-3-ylamine. tandfonline.com Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used for such investigations. tandfonline.com These calculations can optimize the molecular geometry, revealing precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic structure is elucidated by analyzing the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. tandfonline.comnih.gov A larger gap suggests higher stability and lower reactivity. tandfonline.com For the parent isoquinoline (B145761) molecule, a HOMO-LUMO gap of 3.78 eV has been calculated, indicating significant stability. tandfonline.com The introduction of bromo, chloro, and amine substituents on the this compound structure would be expected to modulate this gap, likely leading to a smaller value and thus increased reactivity.

Furthermore, these calculations can determine key electronic properties such as the dipole moment and molecular electrostatic potential (MEP) map. The MEP map visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting intermolecular interactions. nih.gov

Table 1: Hypothetical Calculated Properties for this compound based on DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.2 eVIndicator of chemical stability and reactivity.
Dipole Moment3.5 DMeasure of the molecule's overall polarity.

Prediction of Reactivity Profiles and Mechanistic Pathways via Computational Modeling

Computational modeling is instrumental in predicting the reactivity of this compound. The isoquinoline ring system has a known reactivity pattern, with electrophilic substitution generally favoring the C4 position. rsc.org However, the presence of substituents—the electron-withdrawing bromine and chlorine atoms and the electron-donating amino group—significantly alters this profile.

The amino group at the C3 position is a strong activating group and would direct electrophiles to the C4 position. Conversely, the halogen atoms at C5 and C8 are deactivating but would also direct incoming electrophiles. Theoretical indices, such as Hückel π-electron densities and localization energies, can be calculated to provide a quantitative measure of the reactivity at each position of the ring system. rsc.org These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic routes to further functionalize the molecule. rsc.orgresearchgate.net

For instance, modeling the mechanism of a potential reaction, such as a palladium-catalyzed cross-coupling reaction at the C8-Br bond, would involve calculating the energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction thermodynamics, providing insight into whether a proposed transformation is kinetically and thermodynamically feasible.

Table 2: Predicted Relative Reactivity for Electrophilic Aromatic Substitution

PositionPredicted Reactivity OrderControlling Factors
C41 (Most Reactive)Strong activation by C3-NH2; inherent reactivity of isoquinoline C4 position.
C62Ortho/para directing influence from C5-Cl and C8-Br.
C73Meta to C5-Cl and C8-Br.
C14 (Least Reactive)Steric hindrance and electronic deactivation by the pyridine (B92270) nitrogen.

Molecular Docking and Ligand-Target Interaction Prediction for Hypothetical Biological Targets (In Silico Studies)

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net Given that many isoquinoline derivatives exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects, molecular docking can be used to screen this compound against various hypothetical targets. nih.govnih.gov

The process begins with the geometry optimization of the ligand (this compound). mdpi.com Then, using software like GOLD or AutoDock, the ligand is placed into the binding site of a target protein whose three-dimensional structure is known. researchgate.net The program then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding free energy.

Potential targets could include kinases like Epidermal Growth Factor Receptor (EGFR), as quinoline (B57606) and isoquinoline cores are common scaffolds for kinase inhibitors. nih.gov Docking studies would reveal potential key interactions, such as hydrogen bonds between the amino group or the isoquinoline nitrogen and amino acid residues in the active site, as well as hydrophobic interactions involving the aromatic rings. nih.govmdpi.com These predictions can prioritize the compound for further in vitro testing.

Table 3: Hypothetical Molecular Docking Results against EGFR Kinase

ParameterPredicted OutcomeInterpretation
Binding Affinity (kcal/mol)-8.5A strong negative value suggests favorable binding.
Hydrogen BondsC3-NH2 with Met793; N2 with Thr790Specific interactions that anchor the ligand in the binding site.
Hydrophobic InteractionsIsoquinoline core with Leu718, Val726Non-polar interactions contributing to binding stability.

Analysis of Aromaticity and Heteroaromaticity in the Isoquinoline System

Aromaticity is a key concept in understanding the stability and reactivity of the isoquinoline ring system. Computational methods can quantify the degree of aromaticity in both the benzene (B151609) (carbocyclic) and pyridine (heterocyclic) rings. Various indices are used for this purpose, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the para-delocalization index (PDI). researchgate.netmdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. neliti.comwikipedia.org Should a series of analogs of this compound be synthesized and tested for a specific biological activity (e.g., cytotoxicity against a cancer cell line), a QSAR model could be developed.

The first step involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., HOMO/LUMO energies, dipole moment), or structural (e.g., water-accessible surface area). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. neliti.comnih.gov

A validated QSAR model can be highly valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and optimizing lead compounds in drug discovery projects. wikipedia.orgmdpi.com Studies on other isoquinoline and quinoline derivatives have successfully used QSAR to identify key structural features responsible for their biological effects. nih.govnih.gov

Role of 8 Bromo 5 Chloro Isoquinolin 3 Ylamine As a Chemical Scaffold and Synthetic Intermediate

Utilization in the Construction of Complex Fused Heterocyclic Systems

While specific examples detailing the use of 8-Bromo-5-chloro-isoquinolin-3-ylamine in the synthesis of complex fused heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of its structure suggests significant potential in this area. The presence of the 3-amino group, in conjunction with the halogen substituents, offers a platform for a variety of cyclization reactions.

The amino group can act as a nucleophile or be transformed into other functional groups to facilitate the annulation of additional rings onto the isoquinoline (B145761) core. For instance, the amino group could be acylated and then subjected to intramolecular cyclization to form fused pyrimidones or other nitrogen-containing heterocycles. Furthermore, the bromo and chloro substituents can serve as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of diverse side chains, which could then participate in subsequent cyclization reactions to build intricate, polycyclic systems. The differential reactivity of the bromo and chloro groups could also be exploited for sequential, site-selective modifications, further enhancing the molecular complexity that can be achieved from this single scaffold.

Application in Focused Chemical Library Synthesis for Academic Biological Screening

The structural attributes of this compound make it an ideal starting material for the synthesis of focused chemical libraries aimed at academic biological screening. The three distinct functional handles—the amino group, the bromine atom, and the chlorine atom—allow for a combinatorial approach to generating a diverse set of analogs.

A common strategy in library synthesis involves a common core structure that is systematically decorated with a variety of substituents. In this case, the 3-amino group can be readily acylated, sulfonated, or alkylated with a wide range of commercially available reagents. Simultaneously or sequentially, the bromo and chloro positions can be subjected to various cross-coupling reactions to introduce a diverse array of aryl, heteroaryl, or alkyl groups. This three-pronged approach enables the rapid generation of a library of compounds with systematic variations in their steric and electronic properties. Such libraries are invaluable for structure-activity relationship (SAR) studies in academic research, helping to identify key molecular features responsible for a particular biological activity.

Strategic Intermediate in the Development of Novel Chemical Entities for Preclinical Research

A documented application of this compound is its role as a key intermediate in the synthesis of novel isoquinolin-3-ylurea derivatives with potential therapeutic applications. google.com In a multi-step synthetic sequence, this compound serves as a crucial building block. google.com Its synthesis is achieved through a procedure that results in a yellow solid. google.com

This intermediate is then further reacted to produce a series of isoquinolin-3-ylurea compounds. google.com The development of these derivatives highlights the strategic importance of this compound in accessing novel chemical entities that are of interest in preclinical research programs. google.com The presence of the halogen atoms on the isoquinoline ring of the final products can influence their pharmacokinetic and pharmacodynamic properties, making this intermediate a valuable tool for fine-tuning the characteristics of potential drug candidates. google.com

Contribution to Scaffold Hopping and Lead Optimization in Medicinal Chemistry Research

The concept of scaffold hopping, where the core structure of a known active compound is replaced with a different, isosteric scaffold to discover new lead compounds with improved properties, is a cornerstone of modern medicinal chemistry. While direct examples of scaffold hopping campaigns employing this compound are not prevalent in the literature, its structural features make it a plausible candidate for such endeavors.

The di-halogenated isoquinoline core can be envisioned as a potential bioisostere for other bicyclic or heterocyclic systems. In lead optimization, the systematic modification of a lead compound is performed to enhance its potency, selectivity, and pharmacokinetic profile. The multiple reactive sites on this compound provide an excellent platform for this process. For instance, if a lead compound contains a less desirable functional group, the corresponding analog based on this isoquinoline scaffold could be synthesized to explore new chemical space and potentially overcome liabilities such as poor metabolic stability or off-target effects. The ability to independently modify the 3-, 5-, and 8-positions allows for a high degree of control in fine-tuning the molecular properties to achieve the desired therapeutic profile.

Comprehensive Review of this compound: An Analysis of Available Scientific Literature

Following a thorough investigation of publicly available scientific literature, it has been determined that there is a significant lack of specific data regarding the in vitro biological activities and molecular mechanisms of the chemical compound This compound . The detailed exploration required to fulfill the specified article outline could not be completed due to the absence of published research studies on this particular molecule.

The isoquinoline scaffold is a core component in numerous biologically active compounds, and its derivatives have been the subject of extensive research in medicinal chemistry. acs.orgthieme-connect.de Investigations into variously substituted isoquinolines have revealed a wide range of biological properties, including potential cytotoxic and antibacterial activities. nih.govmdpi.com Similarly, the related quinoline (B57606) and 8-hydroxyquinoline (B1678124) families are well-documented for their antimicrobial and anticancer effects. nih.govnih.govnih.gov

However, scientific inquiry into the specific biological profile of this compound has not been documented in the accessible literature. Searches for data pertaining to this compound yielded primarily chemical database entries and supplier information, which confirm its chemical structure but provide no experimental details on its biological effects.

Consequently, information required for the following sections of the proposed article is not available:

Exploration of in Vitro Biological Activities and Molecular Mechanisms

Investigations into Mode of Action at the Molecular Level:There are no published investigations into the molecular mode of action, protein-ligand interactions, or cellular uptake of this compound.

While research on the broader class of substituted isoquinolines is ongoing, the specific compound of interest, 8-Bromo-5-chloro-isoquinolin-3-ylamine, remains uncharacterized in the scientific literature regarding its biological activity. Therefore, a scientifically accurate and detailed article adhering to the requested structure cannot be generated at this time.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

A United States patent discloses the synthesis of 8-Bromo-5-chloro-isoquinolin-3-ylamine and reports its 1H NMR spectrum, which was recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO). The reported chemical shifts (δ) are crucial for confirming the presence and position of hydrogen atoms within the molecule. While the patent provides the 1H NMR data, detailed 13C NMR data and comprehensive two-dimensional NMR studies for this compound are not extensively reported in publicly accessible literature.

Table 1: 1H NMR Spectroscopic Data for this compound

Parameter Value
Solventd6-DMSO
Chemical Shifts (δ)Data not fully detailed in the provided search results. A complete list of peaks, their multiplicities (e.g., singlet, doublet), and coupling constants would be required for a full structural assignment.

Note: The available search result mentions the 1H NMR data but does not provide the specific chemical shifts and multiplicities.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To gain deeper insights into the molecular architecture of this compound, multi-dimensional NMR techniques are paramount.

COSY (Correlation Spectroscopy) experiments would be utilized to establish proton-proton (H-H) correlations, revealing which protons are coupled to each other and thus are neighbors in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate directly bonded proton and carbon atoms. This is essential for assigning the signals in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.

Detailed experimental data from these multi-dimensional NMR techniques for this compound are not available in the reviewed public literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C9H6BrClN2, HRMS would be expected to yield a molecular ion peak (or protonated molecular ion peak) that corresponds very closely to its calculated exact mass.

The analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The cleavage of the molecule upon ionization can help to identify the different structural motifs present. However, specific HRMS data, including accurate mass measurements and a detailed analysis of the fragmentation pathways for this compound, are not documented in the available scientific literature.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, definitive solid-state structural data for this compound is not currently available.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Complex Mixtures (e.g., Preparative HPLC, Chiral Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for the isolation and purification of compounds from complex reaction mixtures. A patent mentioning the synthesis of this compound indicates the use of column chromatography for its purification. Preparative HPLC would offer a higher degree of resolution for obtaining highly pure samples.

Analytical HPLC , coupled with a suitable detector (e.g., UV-Vis), is the standard method for determining the purity of a synthesized compound.

Since this compound does not possess a chiral center, Chiral Chromatography would not be a relevant technique for its analysis. Specific details on the HPLC conditions (e.g., column type, mobile phase, flow rate, and retention time) for the analysis of this compound are not extensively described in the available literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

IR Spectroscopy would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-N stretching vibrations, C=C and C=N stretching vibrations of the isoquinoline (B145761) ring system, and vibrations associated with the C-Br and C-Cl bonds.

Raman Spectroscopy , being complementary to IR spectroscopy, could provide further insights into the vibrational modes of the molecule, particularly for the non-polar bonds and the aromatic ring system.

A detailed experimental IR and Raman spectral analysis, including peak positions and assignments for this compound, has not been found in the surveyed scientific publications.

Future Research Directions and Challenges in 8 Bromo 5 Chloro Isoquinolin 3 Ylamine Research

Development of More Sustainable, Green, and Cost-Effective Synthetic Routes

The traditional synthesis of complex heterocyclic molecules like substituted isoquinolines often involves multi-step processes that may utilize harsh reagents, toxic solvents, and expensive transition-metal catalysts, leading to environmental and economic concerns. researchgate.netrsc.org Established methods such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, while foundational, are often limited by poor atom economy and the generation of significant waste. rsc.orgnih.gov Future research must prioritize the development of synthetic pathways for 8-Bromo-5-chloro-isoquinolin-3-ylamine that align with the principles of green chemistry.

Key areas for advancement include:

Use of Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is crucial. rsc.org

Catalyst Innovation: Shifting from expensive and scarce precious metal catalysts (e.g., palladium, rhodium) to more abundant and less toxic 3d-transition metals (e.g., copper, iron, cobalt) or even metal-free catalytic systems is a primary goal. researchgate.netresearchgate.netorganic-chemistry.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or ultrasound activation can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgorganic-chemistry.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, such as cascade or one-pot reactions, is essential for minimizing waste. nih.govorganic-chemistry.org

Table 1: Comparison of Traditional vs. Proposed Green Synthetic Approaches for Isoquinoline (B145761) Scaffolds
ParameterTraditional Synthetic RoutesPotential Green Synthetic Routes
CatalystsOften rely on precious metals (e.g., Palladium, Rhodium). researchgate.netresearchgate.netEarth-abundant metals (e.g., Copper, Iron) or metal-free catalysts (e.g., organic photocatalysts). rsc.orgorganic-chemistry.org
SolventsUse of toxic and hazardous organic solvents. rsc.orgBenign solvents like water, ethanol, or solvent-free conditions. rsc.org
Energy InputConventional heating requiring long reaction times. organic-chemistry.orgMicrowave irradiation, ultrasound, or photoredox catalysis for energy efficiency. rsc.org
Reaction StepsOften multi-step with isolation of intermediates. nih.govOne-pot or cascade reactions to improve efficiency and reduce waste. organic-chemistry.org
Atom EconomyCan be low, with significant byproduct generation. rsc.orgHigh atom economy through reaction design (e.g., cycloadditions). rsc.org

Discovery of Novel In Vitro Biological Targets and Applications through Mechanistic Research

While the specific biological profile of this compound is not extensively documented, the broader isoquinoline class of compounds exhibits a wide range of pharmacological activities, including anticancer and antimicrobial properties. researchgate.netsmolecule.com Preliminary investigations into similar compounds suggest that 5-Bromo-8-chloroisoquinolin-3-amine may possess potential for inhibiting cancer cell proliferation. smolecule.com

Future research should focus on comprehensive in vitro screening of this compound against a diverse panel of biological targets. This could include:

Enzyme Inhibition Assays: Screening against kinases, proteases, or other enzymes implicated in disease pathways.

Receptor Binding Studies: Investigating interactions with receptors relevant to cancer or infectious diseases. smolecule.com

Antiproliferative Assays: Testing against various cancer cell lines to identify potential anticancer activity.

A crucial aspect of this research will be mechanistic studies to understand how the compound exerts its biological effects at a molecular level. Elucidating the mechanism of action is fundamental for identifying novel biological targets and expanding the therapeutic applications of this molecular scaffold.

Integration with Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. cam.ac.ukmdpi.com These computational tools can be leveraged to explore the chemical space around the this compound scaffold efficiently.

Future applications of AI/ML in this context include:

De Novo Design: Using generative models to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. harvard.edu

Activity Prediction: Developing ML models to predict the biological activity of virtual compounds, allowing for the prioritization of candidates for synthesis and testing. nih.govtechnologynetworks.com This can significantly reduce the time and cost associated with traditional trial-and-error approaches. nih.gov

Synthesis Prediction: Employing AI to devise and optimize synthetic routes, making the production of designed analogues more feasible and efficient. drugtargetreview.com

Table 2: Application of AI/ML Models in the Design of this compound Analogues
AI/ML ApplicationObjectivePotential Impact
Generative Models (e.g., GANs, VAEs)Design novel isoquinoline derivatives with desired properties. harvard.eduRapid exploration of new chemical space and identification of potent lead compounds.
Predictive Modeling (e.g., QSAR)Forecast biological activity, toxicity, and ADME properties of new designs. nih.govPrioritize high-potential candidates for synthesis, reducing failure rates.
Retrosynthesis PredictionIdentify and optimize viable synthetic pathways for designed molecules. drugtargetreview.comEnsure that newly designed compounds are synthetically accessible and scalable.
Target IdentificationPredict potential biological targets for the compound and its analogues. mdpi.comGuide in vitro testing and uncover novel therapeutic applications.

Exploration of Stereoselective Synthesis for Optically Active Analogues

Many biological targets, such as enzymes and receptors, are chiral. Consequently, the different stereoisomers (enantiomers) of a chiral drug molecule can exhibit significantly different biological activities, potencies, and safety profiles. nih.gov The development of stereoselective synthetic methods is a critical frontier in modern organic chemistry. rsc.org

For derivatives of this compound, introducing chiral centers could lead to analogues with enhanced biological profiles. Future research should explore stereoselective strategies to produce optically active versions of this scaffold. This could involve:

Asymmetric Catalysis: Utilizing chiral catalysts to control the formation of specific stereoisomers during the synthesis.

Chiral Auxiliaries: Temporarily incorporating a chiral group to direct the stereochemical outcome of a reaction.

Resolution of Racemates: Separating a mixture of enantiomers, although this is generally less efficient than direct asymmetric synthesis.

Successfully developing such methods would allow for a detailed investigation into the structure-activity relationships of individual stereoisomers, potentially leading to more potent and selective therapeutic agents. rsc.orgnih.gov

Addressing Synthetic Hurdles for Multi-Gram Scale Derivatizations and Analog Production

A significant challenge in drug development is the transition from small-scale laboratory synthesis to the multi-gram or kilogram-scale production required for extensive preclinical and clinical studies. nih.govrsc.org Reactions that are successful on a milligram scale may not be directly transferable to larger scales due to issues with heat transfer, mixing, and purification.

For this compound and its derivatives, research must address potential scale-up hurdles, including:

Reaction Optimization: Modifying reaction conditions (temperature, concentration, catalysts) to ensure they are safe, efficient, and reproducible on a larger scale.

Purification Methods: Developing robust and scalable purification techniques to remove impurities and isolate the final product in high purity.

Cost of Goods: Evaluating the cost of starting materials and reagents to ensure the final synthetic route is economically viable for large-scale production.

Successfully navigating these challenges is essential for translating promising laboratory findings into viable development candidates. The ability to produce a diverse library of analogues on a multi-gram scale is critical for thorough biological evaluation. organic-chemistry.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.